molecular formula C9H17NO3 B12878214 2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol

2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol

Cat. No.: B12878214
M. Wt: 187.24 g/mol
InChI Key: FUZBWCCPJNNUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol is a complex organic compound characterized by its unique dioxolane and pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol typically involves the reaction of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate with methanol in the presence of 10% palladium carbon and ammonium formate. The reaction is carried out at 20-30°C, followed by heating to 40-50°C and stirring for 10 hours. The resulting product is then treated with L-tartaric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol is unique due to its specific combination of dioxolane and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol

InChI

InChI=1S/C9H17NO3/c1-9(2)12-7-5-10-6(3-4-11)8(7)13-9/h6-8,10-11H,3-5H2,1-2H3

InChI Key

FUZBWCCPJNNUPP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CNC(C2O1)CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.